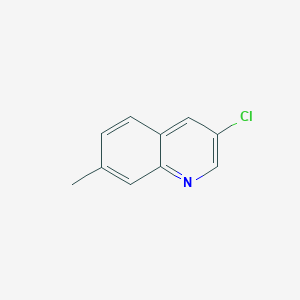
4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- is a heterocyclic organic compound that features a pyrimidinone core substituted with an amino group and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,2-dimethyl-1,3-dioxolane and appropriate pyrimidine derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2,2-dimethyl-1,3-dioxolane with a suitable reagent under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the pyrimidinone core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The unique structural properties make it a candidate for the development of novel materials with specific functionalities.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets.
Wirkmechanismus
The mechanism of action of 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- involves its interaction with specific molecular targets. The amino group and the dioxolane ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-
- 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-
- 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-
Uniqueness
The uniqueness of 4(3H)-Pyrimidinone, 2-amino-6-(2,2-dimethyl-1,3-dioxolan-4-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C9H13N3O3 |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
2-amino-4-(2,2-dimethyl-1,3-dioxolan-4-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H13N3O3/c1-9(2)14-4-6(15-9)5-3-7(13)12-8(10)11-5/h3,6H,4H2,1-2H3,(H3,10,11,12,13) |
InChI-Schlüssel |
JNHITXZNDCMVFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC(O1)C2=CC(=O)NC(=N2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


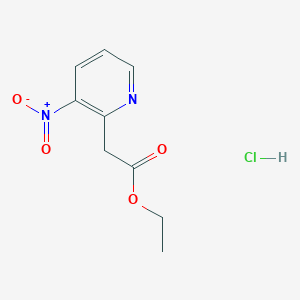
![3-Ethylbenzo[d]isoxazol-6-amine](/img/structure/B15220940.png)

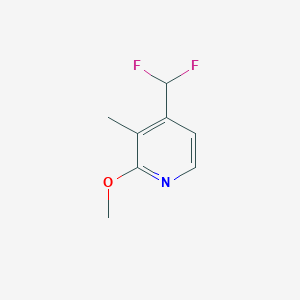
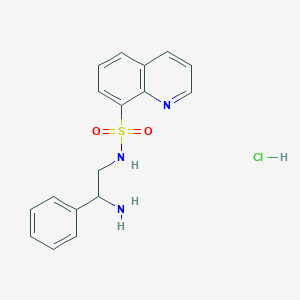


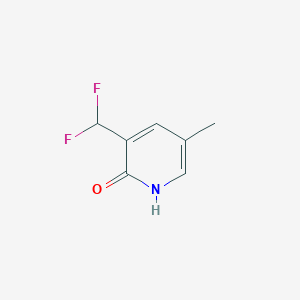



![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[5-methyl-2-(trifluoromethyl)-3-furanyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221022.png)
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole-2-methanol](/img/structure/B15221026.png)
